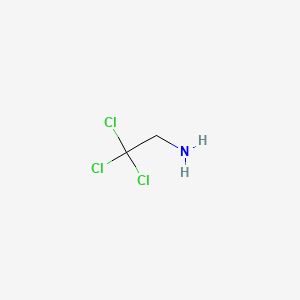

2,2,2-Trichloroethylamine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,2-trichloroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl3N/c3-2(4,5)1-6/h1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLPGDSITYLYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193857 | |

| Record name | Ethylamine, 2,2,2-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4088-19-1 | |

| Record name | Ethylamine, 2,2,2-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004088191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylamine, 2,2,2-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,2,2 Trichloroethylamine

Advanced Synthetic Routes to Tris(2-chloroethyl)amine

The preparation of tris(2-chloroethyl)amine and its hydrochloride salt has been approached through various methods, ranging from well-established procedures to more modern adaptations.

Established Preparative Methods

The most common and well-documented method for the synthesis of tris(2-chloroethyl)amine hydrochloride involves the chlorination of triethanolamine (B1662121). This transformation can be achieved using different chlorinating agents.

One established method utilizes thionyl chloride (SOCl₂) as the chlorinating agent. In this procedure, triethanolamine is reacted with thionyl chloride, often in a solvent like 1,2-dichloroethane. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion. The product, tris(2-chloroethyl)amine hydrochloride, is then isolated as a white crystalline solid. chemicalbook.com A quantitative yield can be achieved with this method. chemicalbook.com

Another widely used approach employs hydrogen chloride (HCl) gas as the chlorinating agent in the presence of a Lewis acid catalyst. patsnap.comgoogle.com Triethanolamine is treated with hydrogen chloride at elevated temperatures. patsnap.com During the reaction, the water generated is continuously removed to drive the equilibrium towards the product. patsnap.com This method is considered more environmentally friendly as it avoids the use of thionyl chloride, which produces sulfur dioxide as a byproduct. google.com Various Lewis acids, such as zinc sulfate (B86663) or aluminum sulfate, can be used to catalyze the reaction. patsnap.com

The following table summarizes the reaction conditions for the established synthesis of tris(2-chloroethyl)amine hydrochloride from triethanolamine.

| Chlorinating Agent | Catalyst | Solvent | Reaction Temperature | Reaction Time | Reference |

| Thionyl Chloride | None | 1,2-Dichloroethane | Reflux | 4 hours | chemicalbook.com |

| Hydrogen Chloride | Zinc Sulfate | None | 150-170°C | 5-6.5 hours | patsnap.com |

| Hydrogen Chloride | Aluminum Sulfate | None | 150°C | 8 hours | patsnap.com |

This table is based on data from cited sources and is for informational purposes only.

Emerging Synthetic Approaches

While the chlorination of triethanolamine remains the primary synthetic route, research continues to explore more efficient and sustainable methods. One area of development focuses on optimizing the reaction conditions of the hydrogen chloride method to improve yield and purity while minimizing reaction times and energy consumption. The use of different Lewis acid catalysts and reactor designs are subjects of ongoing investigation to enhance the process. The development of continuous flow processes for the synthesis of tris(2-chloroethyl)amine hydrochloride is another potential emerging approach, offering advantages in terms of safety, scalability, and process control.

Functional Group Transformations and Derivatization Strategies

The three chloroethyl groups in tris(2-chloroethyl)amine are reactive sites for a variety of functional group transformations, primarily through nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives with diverse applications.

Nucleophilic Substitution Reactions Involving Tris(2-chloroethyl)amine

The carbon-chlorine bond in the 2-chloroethyl groups is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. This leads to the displacement of the chloride ion and the formation of a new bond with the nucleophile. The general reactivity of nitrogen mustards with nucleophiles is well-recognized. dtic.mil

A notable example of a nucleophilic substitution reaction of tris(2-chloroethyl)amine is its conversion to tris(2-azidoethyl)amine. This transformation is achieved by reacting tris(2-chloroethyl)amine with an azide (B81097) salt, such as sodium azide (NaN₃), in a suitable solvent. google.com

In a typical procedure, tris(2-chloroethyl)amine is reacted with sodium azide in a dipolar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution. google.com The use of such solvents is common for azide ion substitution reactions. google.com The reaction can be carried out at temperatures ranging from 25°C to 95°C, with a preferred range of 50-95°C. google.com

The following table outlines the reaction parameters for the synthesis of tris(2-azidoethyl)amine.

| Reactant 1 | Reactant 2 | Solvent | Reaction Temperature | Reaction Time | Reference |

| Tris(2-chloroethyl)amine | Sodium Azide | Dimethylformamide | 95°C | 2 hours | google.com |

This table is based on data from the cited patent and is for informational purposes only.

This reaction demonstrates the utility of tris(2-chloroethyl)amine as a precursor for introducing multiple azide functionalities into a single molecule.

The mechanism of nucleophilic substitution on the chloroethyl groups of tris(2-chloroethyl)amine is of significant chemical interest. While direct studies on the mechanistic pathways for this specific molecule are not extensively detailed in the provided search results, the general principles of nucleophilic substitution at primary alkyl halides provide a framework for understanding its reactivity.

The reaction of halogenoalkanes with nucleophiles can proceed through two primary mechanisms: the Sₙ2 (bimolecular nucleophilic substitution) and Sₙ1 (unimolecular nucleophilic substitution) pathways. chemguide.co.uk In an Sₙ2 reaction, the nucleophile attacks the electrophilic carbon atom in a single, concerted step, leading to an inversion of stereochemistry. chemguide.co.uk The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. savemyexams.com

Given that the chloroethyl groups in tris(2-chloroethyl)amine are primary alkyl chlorides, an Sₙ2 mechanism is generally expected. However, the presence of the tertiary amine nitrogen atom introduces the possibility of intramolecular reactions. Nitrogen mustards are known to undergo intramolecular cyclization to form highly reactive aziridinium (B1262131) ions. This aziridinium ion is then attacked by a nucleophile in a subsequent step. This neighboring group participation can significantly influence the reaction rate and mechanism. The formation of such cyclic intermediates is a key feature of the chemistry of nitrogen mustards. dtic.mil

Therefore, the nucleophilic substitution reactions of tris(2-chloroethyl)amine likely proceed through a mechanism involving the formation of an aziridinium ion intermediate, which is then opened by the nucleophile. This pathway is a modification of the classical Sₙ2 reaction, where the neighboring nitrogen atom acts as an internal nucleophile in the first step. The subsequent attack of the external nucleophile on the strained three-membered ring is typically rapid. Further detailed kinetic and stereochemical studies would be necessary to fully elucidate the intricate mechanistic details for various nucleophiles reacting with tris(2-chloroethyl)amine.

Elimination Reactions and Pathways

No specific information on the elimination reactions and pathways of 2,2,2-trichloroethylamine is available in the reviewed literature. General principles of elimination reactions in alkyl halides suggest potential pathways, but no studies detailing these for this compound have been identified.

Alkylation Reactions in Organic Synthesis

There is no specific information available in the scientific literature concerning the use of this compound in alkylation reactions in organic synthesis.

Acid-Base Chemistry and Amine Salt Formation

While the basicity of the amine group in this compound can be inferred from general chemical principles, no specific experimental data on its acid-base chemistry or the formation of its amine salts were found.

Formation and Characterization of this compound Hydrochloride

No published methods for the specific formation and characterization of this compound hydrochloride could be located.

Spectroscopic Characteristics of Tertiary Amine Salts

Information on the spectroscopic characteristics of tertiary amine salts derived from this compound is not available in the current body of scientific literature.

Cyclization Reactions Utilizing this compound Precursors

No documented cyclization reactions that specifically utilize this compound precursors were found in the reviewed literature.

Stereoselective Cyclizations with Cyclic Enamines to Form Chiral Derivatives

There is no information available on stereoselective cyclizations involving this compound and cyclic enamines for the formation of chiral derivatives.

Formation of Aziridines via Reductive Processes

The synthesis of aziridines, three-membered nitrogen-containing heterocycles, can be achieved from precursors derived from this compound. A key strategy involves the reductive cyclization of imines bearing a trichloromethyl group or a related α-halo functionality. While direct reductive cyclization of a 2,2,2-trichloroethyl-substituted nitrogen is not commonly documented, analogous transformations provide a clear pathway.

A highly relevant method involves the diastereoselective nucleophilic addition of a dichloromethyl anion to chiral N-tert-butanesulfinyl aldimines. This reaction initially forms an α,α-dichloroamine intermediate. Subsequent intramolecular N-alkylation (a ring-closing step) proceeds to furnish α-chloro cis-aziridines with a high degree of stereocontrol. beilstein-journals.org The process relies on the sulfinyl group to direct the initial nucleophilic attack, establishing the stereochemistry which is then translated to the final aziridine (B145994) ring.

This principle can be extended to imines derived from 2,2,2-trichloroacetaldehyde. The reduction of the trichloromethyl group, either before or after imine formation, can generate a species poised for intramolecular cyclization, leading to the formation of the strained aziridine ring.

Radical Cyclization of Trichloroacetamides to Lactams

The radical cyclization of N-alkenyl trichloroacetamides is a powerful and well-established method for the synthesis of γ- and δ-lactams, which are core structures in many biologically active compounds. This transformation, known as Atom Transfer Radical Cyclization (ATRC), leverages the facile homolytic cleavage of a C-Cl bond in the trichloroacetamide (B1219227) moiety to initiate the cyclization cascade. researchgate.net

The general mechanism involves three key steps:

Radical Generation: A transition metal catalyst, typically a copper(I) or ruthenium(II) complex, abstracts a chlorine atom from the trichloroacetamide precursor. This generates a transient (carbamoyl)dichloromethyl radical and oxidizes the metal center (e.g., Cu(I) to Cu(II)). nih.gov

Radical Cyclization: The generated electrophilic radical undergoes an intramolecular addition to the tethered alkene. This cyclization is typically a 5-exo-trig or 6-exo-trig process, leading to the formation of a five- or six-membered ring, respectively. d-nb.info

Halogen Atom Transfer: The newly formed cyclic radical abstracts a chlorine atom from the oxidized metal catalyst (e.g., Cu(II)Cl), regenerating the active catalyst (Cu(I)) and yielding the final α,α-dichlorolactam product. nih.gov

This method allows for the stereoselective preparation of substituted lactams, with the diastereoselectivity often depending on the substitution pattern of the alkenyl chain and the reaction conditions. nih.gov Microwave-assisted ATRC has been shown to significantly accelerate these reactions, leading to excellent yields in shorter timeframes. nih.gov

Regioselective and Stereoselective Introduction of Trichloroethyl Groups into Target Molecules

The controlled introduction of a 2,2,2-trichloroethyl group into a molecule is often accomplished using reagents where the group acts as a protective moiety, such as 2,2,2-trichloroethyl chloroformate (TrocCl). ethz.ch However, for the creation of new carbon-carbon bonds with stereocontrol, more nuanced strategies involving chiral auxiliaries or stereoselective additions are required.

A powerful strategy for achieving stereoselectivity is the use of chiral auxiliaries. researchgate.net In a hypothetical application, this compound could be acylated with a chiral auxiliary, such as an Evans oxazolidinone. Deprotonation of the α-carbon would generate a chiral enolate. The subsequent reaction of this enolate with an electrophile would proceed in a diastereoselective manner, with the chiral auxiliary sterically directing the approach of the electrophile to one face of the enolate. nih.gov Removal of the auxiliary would then yield an enantiomerically enriched product containing the trichloroethyl group adjacent to a newly formed stereocenter.

Alternatively, stereocontrol can be achieved by reacting a nucleophile with a chiral imine derived from 2,2,2-trichloroacetaldehyde. Chiral N-tert-butanesulfinyl imines are particularly effective for this purpose. beilstein-journals.org The sulfinyl group directs the nucleophilic attack to one of the two diastereotopic faces of the imine, leading to the formation of a single diastereomer of the addition product. This approach allows for the highly stereoselective installation of a trichloroethyl-bearing amino group.

Diastereoselective and Enantioselective Synthesis of this compound Derivatives

Diastereoselective Formation of β-Amino Alcohol Derivatives

β-Amino alcohols containing a trichloromethyl group are valuable synthetic intermediates. A direct and efficient method for their preparation involves a three-component reaction between an aldehyde, chloral (B1216628) (trichloroacetaldehyde), and ammonium (B1175870) acetate. This procedure yields N-(2,2,2-trichloro-1-hydroxyethyl)aldimines, which are stable β-amino alcohol derivatives. The reaction is preparatively useful and provides access to a range of products by varying the initial aldehyde component.

Further diastereoselective control in the synthesis of related compounds can be achieved through the nucleophilic addition to chiral imines. For instance, the addition of enolates or organometallic reagents to N-tert-butanesulfinyl imines derived from 2,2,2-trichloroacetaldehyde would be expected to proceed with high diastereoselectivity. escholarship.org The stereochemical outcome is dictated by the chiral sulfinyl auxiliary, which effectively shields one face of the imine from the incoming nucleophile.

Stereoselective Synthesis of α-(Dichloromethyl)amines and α-(Chloromethyl)amines from α-(Trichloromethyl)amines

The selective removal of chlorine atoms from the trichloromethyl group offers a pathway to α-(dichloromethyl) and α-(chloromethyl) amines, which are themselves useful synthetic building blocks. This transformation can be achieved with stereocontrol.

Research has shown that α-(trichloromethyl)amines can be selectively mono-dechlorinated to afford α-(dichloromethyl)amines using tributyltin hydride (Bu₃SnH) as the reductant. researchgate.net This radical-based reduction can proceed with good diastereoselectivity, particularly when a chiral auxiliary, such as a N-tert-butylsulfinyl group, is attached to the nitrogen atom. The reaction conditions are controlled to prevent over-reduction. Subsequently, a second radical mono-dechlorination of the resulting α-(dichloromethyl)amines can furnish the corresponding α-(chloromethyl)amines in good to excellent yields.

Catalytic Enantioselective Approaches for α-Trifluoromethyl Amines and their Relevance

While methodologies focusing specifically on α-trichloromethyl amines are less common, the extensive research into the catalytic enantioselective synthesis of α-trifluoromethyl (CF₃) amines provides highly relevant and analogous strategies. nih.gov The CF₃ and CCl₃ groups share important characteristics, including significant steric bulk and strong electron-withdrawing properties, which means that many synthetic methods developed for one are applicable to the other.

Common strategies for preparing enantioenriched α-trifluoromethyl amines include:

Catalytic Enantioselective Reduction of Imines: Trifluoromethyl-substituted imines can be reduced to the corresponding amines using chiral catalysts. Chiral phosphoric acids and transition metal complexes have been successfully employed to deliver high levels of enantioselectivity. nih.gov

Nucleophilic Addition to Imines: The addition of various carbon-based nucleophiles (e.g., organometallic reagents, enolates, cyanide) to trifluoromethyl imines is a primary method for constructing the C-C bond adjacent to the amine. The use of chiral catalysts or chiral auxiliaries on the imine nitrogen ensures that this addition occurs enantioselectively.

These approaches are directly relevant to the synthesis of chiral this compound derivatives. The similar electronic nature of the CCl₃ group compared to the CF₃ group would allow for the use of analogous imine electrophiles in reactions with a wide range of nucleophiles under the control of chiral catalysts, providing a clear and viable pathway to enantiomerically enriched α-trichloromethyl amines. nih.gov

Reaction Kinetics and Optimization Studies of this compound Reactions

The study of reaction kinetics and the optimization of reaction conditions are crucial for the efficient synthesis and transformation of this compound. These studies aim to maximize product yield, shorten reaction times, and improve the purity of the final product by systematically adjusting various parameters. While detailed kinetic data for reactions specifically involving this compound is not extensively documented in publicly available literature, the general principles of physical organic chemistry allow for a robust understanding of how experimental conditions can be manipulated to control reaction outcomes. The optimization process often involves a multifactorial approach, considering variables such as solvent, temperature, catalysts, and reagent concentrations.

Solvent Effects on Reaction Rates and Selectivity

The choice of solvent is a critical parameter in controlling the kinetics and selectivity of chemical reactions involving this compound. Solvents can influence reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates. The effects are largely dictated by the solvent's polarity and its ability to engage in hydrogen bonding.

Reactions of this compound, such as nucleophilic substitution, can proceed through different mechanisms (e.g., SN1 or SN2 pathways), and the solvent plays a key role in favoring one pathway over another.

Polar Protic Solvents: These solvents, such as water and alcohols, possess O-H or N-H bonds and are capable of hydrogen bonding. In a potential SN1 reaction, which proceeds through a carbocation intermediate, polar protic solvents are highly effective at stabilizing both the intermediate cation and the leaving group anion through solvation. libretexts.orgpressbooks.pub This stabilization lowers the energy of the transition state, thereby accelerating the rate of the SN1 reaction. pressbooks.pub Conversely, for an SN2 reaction, polar protic solvents can solvate the nucleophile through hydrogen bonding, making it less available to attack the electrophilic carbon. libretexts.orgblogspot.com This leads to a decrease in the reaction rate. blogspot.com

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetone (B3395972) are polar but lack O-H or N-H bonds, preventing them from acting as hydrogen bond donors. pressbooks.pub These solvents are particularly effective at accelerating SN2 reactions. pressbooks.pubwfu.edu They can solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) relatively "free" and highly reactive. wfu.edu This increased nucleophilicity leads to a significant increase in the SN2 reaction rate. youtube.com

Nonpolar Solvents: Solvents such as hexane (B92381) and benzene (B151609) are generally poor choices for reactions involving charged species, like ionic nucleophiles, due to their inability to dissolve them effectively.

The selectivity of a reaction can also be heavily influenced by the solvent. For instance, by choosing a polar protic solvent, one might favor an SN1 pathway, potentially leading to a racemic mixture of products if the starting material is chiral. In contrast, selecting a polar aprotic solvent would favor an SN2 pathway, resulting in an inversion of stereochemistry. blogspot.com

While specific experimental data for this compound is scarce, the following table illustrates the general, relative effects of solvent choice on nucleophilic substitution reaction rates.

| Solvent Type | SN1 Reaction Rate | SN2 Reaction Rate | Rationale |

| Polar Protic (e.g., Methanol, Water) | Favored / Accelerated | Disfavored / Slowed | Stabilizes carbocation intermediate and leaving group; solvates and hinders nucleophile. libretexts.orgpressbooks.pub |

| Polar Aprotic (e.g., DMSO, Acetone) | Disfavored / Slowed | Favored / Accelerated | Poorly solvates leaving group; leaves nucleophile "free" and more reactive. blogspot.comwfu.edu |

| Nonpolar (e.g., Hexane, Toluene) | Highly Disfavored | Highly Disfavored | Inability to dissolve ionic reactants and stabilize charged transition states. pressbooks.pub |

Temperature Control for Reaction Acceleration and Side Product Minimization

Temperature is a fundamental parameter for controlling the rate and outcome of chemical reactions. According to the Arrhenius equation, increasing the temperature generally increases the rate of reaction by providing the reacting molecules with sufficient kinetic energy to overcome the activation energy barrier.

In the context of reactions involving this compound, temperature control is essential for both accelerating the desired transformation and minimizing the formation of unwanted side products.

Reaction Acceleration: Many organic reactions are performed at elevated temperatures to ensure they proceed at a practical rate. For instance, in a nucleophilic substitution or elimination reaction, heating the reaction mixture provides the necessary energy to break existing bonds and form new ones. The optimal temperature is a balance; it must be high enough to achieve a reasonable reaction rate but not so high that it leads to degradation of reactants or products.

Side Product Minimization: Competing reactions, such as substitution versus elimination, often have different activation energies. The distribution of products can therefore be temperature-dependent. For example, elimination reactions are often favored at higher temperatures compared to substitution reactions because they typically have a higher activation energy and benefit more from an increase in temperature due to entropic factors. By carefully controlling the temperature, it is possible to selectively favor the formation of the desired product. Lowering the temperature can enhance selectivity if the activation energy for the desired reaction is significantly lower than that of the competing side reaction.

The optimization of temperature often involves experimental screening to find the ideal conditions. A reaction might be initially run at room temperature and then gradually heated until an optimal rate is achieved without significant byproduct formation.

The following table outlines the general principles of temperature control in the optimization of chemical reactions.

| Parameter Change | Effect on Desired Reaction Rate | Effect on Side Product Formation | Rationale |

| Increase Temperature | Increases | May increase, especially for reactions with higher activation energies (e.g., elimination). | Provides more kinetic energy to overcome activation barriers. Can lead to decomposition at excessively high temperatures. |

| Decrease Temperature | Decreases | May decrease, potentially increasing selectivity for the desired product if it has a lower activation energy. | Reduces available kinetic energy, slowing all reaction pathways. Can be used to control highly exothermic reactions. |

Mechanistic Investigations and Reaction Pathways of 2,2,2 Trichloroethylamine

Alkylating Agent Mechanisms in Chemical Reactivity

The behavior of 2,2,2-Trichloroethylamine as an alkylating agent is central to its reactivity. This is largely dictated by the electronic effects of the trichloroethyl group and the nucleophilic nature of the amine nitrogen. The mechanisms involved are analogous to those of other nitrogen mustards, a well-studied class of alkylating agents.

Formation of Covalent Bonds with Nucleophilic Substrates

This compound functions as an electrophile, reacting with nucleophiles to form stable covalent bonds. The presence of the electron-withdrawing 2,2,2-trichloroethyl group enhances the electrophilic character of the molecule, making it susceptible to attack by nucleophiles. The lone pair of electrons on the nitrogen atom of amines, including this compound, allows them to act as effective nucleophiles. savemyexams.com In reactions with halogenoalkanes, for instance, ammonia (B1221849) and primary amines readily engage in nucleophilic substitution. savemyexams.comchemguide.co.uk The process typically involves the amine nitrogen attacking an electron-deficient center on a substrate, leading to the displacement of a leaving group and the formation of a new carbon-nitrogen bond.

Role of Aziridinium (B1262131) Intermediate Formation

A hallmark of the alkylating mechanism for nitrogen mustards is the intramolecular formation of a highly reactive aziridinium cation. researchgate.net This process occurs through neighboring-group participation, where the nucleophilic tertiary nitrogen attacks the carbon atom bearing a chlorine, displacing the chloride ion in a concerted reaction. nih.govacs.org This internal cyclization results in a strained, three-membered ring that is a potent electrophile. researchgate.netnih.gov

Computational studies on related nitrogen mustards like mechlorethamine (B1211372) show that this activation step is crucial for their ability to alkylate biological macromolecules such as DNA. nih.govacs.org The aziridinium ion is then rapidly attacked by a nucleophile, opening the ring and completing the alkylation process. researchgate.net The stability and formation rate of this intermediate are significantly influenced by the solvent, with explicit water molecules playing a role in stabilizing the transition state and the resulting cation. acs.orgtandfonline.com While direct studies on this compound are limited, this established mechanism for analogous compounds provides a robust model for its reactivity.

Molecular Interactions in Biological Systems for Mechanistic Insights

Studying the interaction of alkylating agents with biological systems offers profound insights into their reaction mechanisms. The primary target for nitrogen mustards in a biological context is DNA. researchgate.net The N7 position of guanine (B1146940) is particularly nucleophilic and is the predominant site of alkylation. researchgate.net The reaction proceeds via the formation of the aziridinium ion, which is then attacked by the guanine N7. researchgate.net If the molecule possesses a second chloroethyl group, a second aziridination and alkylation can occur, leading to inter-strand cross-links in the DNA. This bifunctional alkylation disrupts the DNA helix and can trigger cellular apoptosis. researchgate.net The preference for guanine over other nucleobases like adenine (B156593) is a key aspect of this interaction. acs.org By analyzing the specific DNA adducts formed, researchers can confirm the mechanistic pathway involving the aziridinium intermediate and understand the factors driving the agent's reactivity and biological effects.

Detailed Mechanistic Elucidations for Specific Chemical Transformations

Beyond its general role as an alkylating agent, the reactivity of this compound can be understood through specific nucleophilic substitution and radical reaction pathways.

Mechanistic Understanding of Nucleophilic Substitution Pathways

Nucleophilic substitution reactions can proceed through different mechanisms, primarily distinguished as SN1 (unimolecular) and SN2 (bimolecular). masterorganicchemistry.com

SN1 Mechanism : This pathway involves a two-step process where the rate-determining step is the unimolecular ionization of the substrate to form a carbocation intermediate. This intermediate is then rapidly attacked by a nucleophile. The rate of an SN1 reaction depends only on the concentration of the substrate. masterorganicchemistry.com

SN2 Mechanism : This is a single-step process where the nucleophile attacks the substrate at the same time as the leaving group departs. The reaction rate depends on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com

For compounds like this compound, the initial intramolecular cyclization to form the aziridinium ion is an SN2-type reaction. nih.gov The subsequent attack of an external nucleophile on the highly strained aziridinium ring also follows an SN2 pathway. The table below summarizes the key features of these mechanistic pathways.

| Feature | SN1 Pathway | SN2 Pathway |

| Kinetics | First-order (rate = k[Substrate]) | Second-order (rate = k[Substrate][Nucleophile]) |

| Mechanism | Two-step (Carbocation intermediate) | One-step (Concerted) |

| Stereochemistry | Mixture of retention and inversion | Inversion of configuration |

| Substrate | Favored for tertiary alkyl halides | Favored for primary alkyl halides |

This table provides a general comparison of SN1 and SN2 reaction mechanisms. masterorganicchemistry.com

Radical Reaction Mechanisms: Atom Transfer and Single Electron Transfer Processes

The trichloromethyl (–CCl₃) group in this compound allows it to participate in radical reactions, which proceed via mechanisms distinct from ionic pathways.

Atom Transfer Radical Addition (ATRA) : This process is an effective method for functionalizing olefins and involves the addition of a radical to a double bond. chemistryviews.org The reaction is a chain process that can be initiated thermally, with chemical initiators, or photochemically. chemistryviews.orgdoi.org In the context of a trichloromethyl compound, a radical initiator or catalyst can abstract a chlorine atom, generating a dichloromethyl radical (•CHCl₂). This radical then adds to an alkene, and the resulting radical intermediate abstracts a chlorine atom from another molecule of the starting material to propagate the chain. mdpi.commdpi.com Metal complexes based on copper, ruthenium, or iron are often used to catalyze these transformations. doi.orgmdpi.com

Single Electron Transfer (SET) Processes : Radicals can also be generated via single-electron transfer from a donor, such as a metal, to the substrate. libretexts.org For trichloromethyl compounds, reduction by an SET reagent can lead to the formation of a radical anion, which then expels a chloride ion to give a dichloromethyl radical. rsc.org This process is foundational to "dissolving metal reductions." libretexts.org Titanocene-based reagents, for example, can catalyze the reductive cleavage of 2,2,2-trichloroethyl esters through a mechanism involving halogen-atom abstraction by a Ti(III) species to form a carbon-centered radical, which is then further reduced. chimia.ch Similarly, iron(II) chloride has been shown to reduce trichloromethyl derivatives through an electron transfer mechanism, with the subsequent reactivity of the generated radical depending on the substituents. rsc.org

| Radical Process | Key Features | Initiator / Mediator | Intermediate |

| Atom Transfer Radical Addition (ATRA) | Chain reaction, atom-economical C-C and C-X bond formation. mdpi.com | Photocatalysts, metal complexes (Cu, Ru, Fe), or thermal/chemical initiators. doi.orgnih.gov | Carbon-centered radical (e.g., •CHCl₂). |

| Single Electron Transfer (SET) | Formation of a radical anion followed by loss of a leaving group. rsc.org | Alkali metals (e.g., Na, Li), low-valent transition metals (e.g., Ti(III), Fe(II)). libretexts.orgrsc.orgchimia.ch | Radical anion, carbon-centered radical. |

This table summarizes key aspects of atom transfer and single electron transfer radical mechanisms relevant to trichloromethyl compounds.

Friedel-Crafts Reaction Mechanisms in 1-Aryl-trichloroethylamine Derivative Synthesis

The synthesis of 1-aryl-trichloroethylamine derivatives via Friedel-Crafts reactions represents a significant application of electrophilic aromatic substitution. This pathway, often referred to as a C-amidoalkylation, utilizes highly reactive electrophiles generated from precursors like N-(2,2,2-trichloroethylidene)arenesulfonamides or their corresponding N-(1-hydroxy-2,2,2-trichloroethyl) adducts. researchgate.netresearchgate.net The reaction proceeds by attaching the 1-amido-2,2,2-trichloroethyl group to an aromatic or heterocyclic ring, catalyzed by strong protic acids such as sulfuric acid or oleum (B3057394). researchgate.netresearchgate.net

The core of the mechanism involves the generation of a potent electrophilic species from the trichloroethylidene precursor in the presence of a strong acid catalyst. The strong electron-withdrawing nature of the trichloromethyl group and the arenesulfonyl group significantly enhances the electrophilicity of the imine carbon.

The generally accepted mechanistic steps are as follows:

Generation of the Electrophile: The reaction is initiated by the protonation of the nitrogen atom of the N-(2,2,2-trichloroethylidene)arenesulfonamide or the oxygen atom of the N-(1-hydroxy-2,2,2-trichloroethyl)amide by the strong acid catalyst. In the case of the hydroxy-adduct, protonation of the hydroxyl group is followed by the elimination of a water molecule. Both pathways lead to the formation of a highly reactive and resonance-stabilized N-sulfonylated acylimminium cation. This cation serves as the key electrophile in the reaction.

Electrophilic Attack: The electron-rich aromatic ring (the nucleophile) attacks the electrophilic carbon of the N-acylimminium ion. This step is characteristic of an electrophilic aromatic substitution, where the π-electrons of the arene form a new carbon-carbon bond with the electrophile. youtube.com

Formation of the Sigma Complex (Arenium Ion): The attack on the aromatic ring disrupts its aromaticity, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the aromatic ring.

Rearomatization: A proton is abstracted from the carbon atom bearing the newly added substituent by a weak base present in the reaction medium (e.g., HSO₄⁻). This step restores the aromaticity of the ring, yielding the final N-(1-aryl-2,2,2-trichloroethyl)arenesulfonamide product. youtube.comwikipedia.org

This reaction is highly regioselective, particularly with substituted aromatic compounds. For instance, the reaction with toluene, phenol, and anisole (B1667542) yields predominantly the para-substituted products, which is consistent with the directing effects of the activating groups on the aromatic ring. researchgate.netresearchgate.net

The high reactivity of the N-sulfonyl polyhaloaldehyde imine precursors has been demonstrated in their reactions with various aromatic and heterocyclic compounds, including benzene (B151609), toluene, anisole, thiophene, and 2-chlorothiophene. researchgate.netresearchgate.net The efficiency and outcome of the synthesis depend on the specific substrates and the reaction conditions employed.

Research Findings on Friedel-Crafts Amidoalkylation

Detailed studies have explored the scope and limitations of this synthetic approach. Research has shown that N-(2,2,2-trichloroethylidene)- and N-(2,2,2-trichloroethyl)arenesulfonamides react effectively with phenols in the presence of oleum or sulfuric acid to produce the corresponding 4-(2,2,2-trichloro-1-arylsulfonylaminoethyl)phenols in good yields. researchgate.net

The table below summarizes representative examples of the Friedel-Crafts C-amidoalkylation reaction for the synthesis of 1-aryl-trichloroethylamine derivatives.

Under more severe conditions, the initially formed N-(1-aryl-2,2,2-trichloroethyl)-2-thiophenesulfonamides can undergo further reaction to yield 1,1-diaryl-2,2,2-trichloroethanes. researchgate.net This indicates that the amidoalkylated product can, in some cases, act as a precursor for a second Friedel-Crafts alkylation, displacing the sulfonamide group.

Applications As a Synthetic Reagent and Pharmaceutical Intermediate

Pivotal Role in Organic Synthesis

The strong polarity of the carbon-chlorine (C-Cl) bonds within the molecule allows it to react with various nucleophiles, enabling the construction of diverse and complex chemical structures. google.compatsnap.com This reactivity is fundamental to its role in organic synthesis.

Utility in the Preparation of Complex Chlorinated Compounds

As a trifunctional molecule, 2,2,2-trichloroethylamine is an excellent starting material for creating more complex chlorinated compounds. Its nature as a nitrogen mustard analogue means it can introduce multiple chloroethyl groups into a target molecule or act as a cross-linking agent. nih.gov The ability to undergo substitution reactions at its three arms allows for the systematic construction of larger, intricate molecular frameworks where the chlorine atoms can be retained or further functionalized.

Application in the Synthesis of Pharmaceutical Intermediates

The compound is an important intermediate raw material for the production of pesticides and medicines. patsnap.com It is a key precursor in the synthesis of alkylating agents, which are notably used in chemotherapy for cancer treatment. scimplify.com

One significant application is in the synthesis of neuroleptic drugs. For instance, intermediates derived from chloroethylamine, such as bis-(2-chloroethylamine) hydrochloride, are condensed with other molecules like 2,3-dichloro aniline (B41778) to create 1-(2,3-dichlorophenyl)-piperazine hydrochloride. jocpr.com This resulting compound is a crucial intermediate in the manufacturing of Aripiprazole, a widely used atypical antipsychotic medication. jocpr.comresearchgate.net The synthesis of Aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine (B491241) with another complex molecule, demonstrating the role of chloroethylamine-derived structures in building sophisticated pharmaceutical products. researchgate.netnih.gov

Design and Development of this compound-Derived Building Blocks

Beyond its direct use, this compound is a foundational molecule for creating other versatile synthetic building blocks. A prime example is the synthesis of Tris(2-aminoethyl)amine, commonly known as "tren". wikipedia.org Tren is a C₃-symmetric, tetradentate chelating ligand that forms highly stable complexes with many transition metals, making it invaluable in coordination chemistry and materials science. wikipedia.orgrsc.org

The synthesis of tren often starts from tris(2-chloroethyl)amine hydrochloride. google.compatsnap.comchemicalbook.com The process involves reacting the chlorinated precursor with an amine source, such as aqueous ammonia (B1221849) in ethanol, under heat. google.comchemicalbook.com This multi-step reaction replaces the chlorine atoms with primary amino (NH₂) groups, transforming the alkylating agent into a powerful chelating ligand. google.comchemicalbook.com The resulting tren molecule is an important organic polyamine compound with four nitrogen atoms that possess strong coordination ability. patsnap.com These tren-derived building blocks are subsequently used to create supramolecular structures, polyimine networks, and novel cationic lipids for gene therapy applications. wikipedia.orgnih.gov

Contribution to the Synthesis of Natural Products and Complex Molecules

While direct application of this compound in the total synthesis of natural products is not extensively documented, its role as a potent alkylating agent is fundamental to the construction of complex molecular architectures. nih.gov The principles of its reactivity are applied in medicinal chemistry to build intricate drug molecules that, while not natural products themselves, are often designed to interact with biological systems in a manner inspired by natural compounds.

The synthesis of complex tripodal ligands like tren and its subsequent use in forming well-defined geometric isomers of metal complexes, such as with cobalt, showcases its utility in creating stereochemically complex molecules. wikipedia.orgrsc.org The ability to build such precise three-dimensional structures is a cornerstone of synthesizing complex, biologically active molecules and advanced materials.

Advanced Analytical Methodologies for the Research Characterization of 2,2,2 Trichloroethylamine

Spectroscopic Characterization Techniques

Spectroscopy is an indispensable tool for elucidating the molecular structure of 2,2,2-trichloroethylamine. Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's functional groups, atomic connectivity, and molecular weight.

As a primary amine, this compound readily reacts with strong acids to form amine salts, such as 2,2,2-trichloroethylammonium chloride. The IR spectra of these salts exhibit characteristic absorption bands that are distinct from the free amine.

The formation of a primary amine salt results in the appearance of the NH₃⁺ functional group. This group is characterized by a broad and intense N-H stretching envelope in the IR spectrum, which is a result of the various stretching vibrations of the N-H bonds and hydrogen bonding interactions in the solid state. For primary amine salts, this distinctive envelope typically appears in the 3200 to 2800 cm⁻¹ range. spectroscopyonline.com This broad absorption is one of the most recognizable features in the IR spectrum of an amine salt. spectroscopyonline.com The position of the N-H stretching envelope can sometimes help distinguish between primary, secondary, and tertiary amine salts, although there is some overlap, particularly between primary and secondary amines. spectroscopyonline.com

| Amine Salt Type | Functional Group | N-H⁺ Stretching Envelope Position (cm⁻¹) |

|---|---|---|

| Primary | R-NH₃⁺ | 3200 - 2800 |

| Secondary | R₂-NH₂⁺ | 3200 - 2700 |

| Tertiary | R₃-NH⁺ | 2700 - 2250 |

The C-H bonds within the ethyl group of this compound also give rise to characteristic stretching vibrations. For alkanes and alkyl groups, these sp³ C-H stretching absorptions typically occur in the 3000-2840 cm⁻¹ region. spcmc.ac.in In the spectrum of a primary amine salt like 2,2,2-trichloroethylammonium chloride, these sharper, less intense C-H stretching bands are often observed superimposed upon the broad NH₃⁺ stretching envelope. spectroscopyonline.com Specifically, the methylene (B1212753) (-CH₂-) group adjacent to the electron-withdrawing trichloromethyl and ammonium (B1175870) groups would be expected to show symmetric and asymmetric stretching bands within this range. uomustansiriyah.edu.iq

NMR spectroscopy is a powerful technique for providing a detailed map of the carbon and hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR provide unambiguous evidence for its structure.

In the ¹H NMR spectrum, the protons of the methylene group (-CH₂-) adjacent to the trichloromethyl group (CCl₃) would appear as a single peak, as there are no adjacent protons to cause splitting. Its chemical shift would be significantly downfield due to the deshielding effects of the electronegative chlorine atoms and the nitrogen atom. The protons of the amine group (-NH₂) typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

In the ¹³C NMR spectrum, two distinct signals are expected. The carbon of the trichloromethyl group (-CCl₃) would appear at a specific chemical shift, heavily influenced by the three attached chlorine atoms. The methylene carbon (-CH₂-) would also have a characteristic chemical shift, determined by its proximity to both the -CCl₃ and -NH₂ groups.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH₂- | ~3.5 - 4.0 | Singlet (s) |

| ¹H | -NH₂ | ~1.5 - 2.5 (variable) | Broad Singlet (br s) |

| ¹³C | -CH₂- | ~50 - 60 | N/A |

| ¹³C | -CCl₃ | ~95 - 105 | N/A |

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. The mass spectrum of this compound is particularly distinctive due to the presence of three chlorine atoms.

Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. libretexts.orglibretexts.org A molecule containing three chlorine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion (M⁺) and its isotopologues. The expected pattern would consist of four main peaks: M, M+2, M+4, and M+6, with relative intensities dictated by the statistical probability of the different isotope combinations. researchgate.net For a compound with three chlorine atoms, the approximate intensity ratio of the M:M+2:M+4:M+6 peaks is 100:98:32:3.5. researchgate.net

Upon electron impact ionization, the molecular ion can undergo fragmentation. For primary amines, a common and significant fragmentation pathway is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). whitman.edumiamioh.edu For this compound, this would involve the loss of the CCl₃ radical to produce a highly stable [CH₂NH₂]⁺ fragment at a mass-to-charge ratio (m/z) of 30. This fragment is often the base peak (the most intense peak) in the spectrum of primary amines. whitman.edu

| Ion | Formula | Proposed Identity | Expected m/z | Notes |

|---|---|---|---|---|

| [M]⁺ | [C₂H₄³⁵Cl₃N]⁺ | Molecular Ion | 161 | Part of a characteristic isotopic cluster (M, M+2, M+4, M+6). researchgate.net |

| [M-CCl₃]⁺ | [CH₂NH₂]⁺ | α-Cleavage Product | 30 | Likely to be the base peak. whitman.edu |

| [M-Cl]⁺ | [C₂H₄Cl₂N]⁺ | Loss of a Chlorine Radical | 126 | Will also exhibit an isotopic pattern for two chlorines. |

Infrared (IR) Spectroscopy for Amine Salts

Chromatographic Analysis in Reaction Monitoring and Product Purity

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and solvents, making them ideal for monitoring the progress of a reaction and for assessing the purity of the final product.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for analyzing volatile compounds like this compound and its precursors. researchgate.netepa.gov In reaction monitoring, small aliquots of the reaction mixture can be withdrawn at different time points, potentially after derivatization, and injected into the GC. The resulting chromatogram will show the disappearance of reactant peaks and the appearance of the product peak over time. The identity of the product can be unequivocally confirmed by the coupled mass spectrometer. nih.gov For purity assessment, a high-resolution capillary column can separate the main product from even trace-level impurities. mdpi.com

Multi-Way Chemometric Analysis for Complex Spectroscopic Data

The characterization of this compound in complex matrices presents significant analytical challenges due to potential interferences from other structurally similar compounds or sample matrix effects. Multi-way chemometric analysis offers powerful tools to deconstruct complex, multi-dimensional spectroscopic data, enabling the selective identification and quantification of the target analyte. These methods are particularly advantageous when dealing with data from modern analytical instruments that generate second-order or higher-order data, such as high-performance liquid chromatography (HPLC) with diode-array detection (DAD) or gas chromatography-mass spectrometry (GC-MS).

In a typical analysis, a data matrix is generated for each sample, where, for instance, the rows might correspond to elution times and the columns to different wavelengths in an HPLC-DAD experiment. When multiple samples are analyzed, a third dimension is added, creating a three-way data tensor. Chemometric techniques can then be applied to this tensor to extract the underlying chemical information corresponding to each component in the mixture.

Application of Tensorial Calibration

Tensorial calibration is a powerful approach for the quantitative analysis of this compound, especially when dealing with second-order or higher-order data. This method leverages the "second-order advantage," which allows for the accurate determination of the analyte of interest even in the presence of uncalibrated and spectrally overlapping interferences. leidenuniv.nl Unlike traditional calibration methods that rely on a single response for each sample, tensorial calibration utilizes the entire data matrix (e.g., an excitation-emission matrix in fluorescence spectroscopy or a time-wavelength matrix in chromatography) for each sample.

The fundamental principle of tensorial calibration is to decompose the multi-way data array into a set of factors, each representing a specific chemical component. For a set of calibration samples containing known concentrations of this compound and potential interferents, a three-way data tensor can be constructed. By applying a suitable algorithm, this tensor can be decomposed into three matrices that describe the concentration, spectral, and temporal profiles of each component.

A key benefit of this approach is that the calibration model can be built using a small number of calibration samples, and in some cases, even a single multicomponent standard is sufficient. dtic.mil The robustness of tensorial calibration lies in its ability to model the intrinsic multilinear structure of the data, which provides a high degree of selectivity.

To illustrate the application of tensorial calibration, consider a hypothetical scenario where this compound is quantified in an industrial effluent sample using HPLC-DAD. The calibration set consists of several standard mixtures containing varying concentrations of this compound and a known impurity. The resulting data is a third-order tensor. The table below presents hypothetical concentration data for the calibration and prediction sets.

| Sample | This compound (mg/L) | Impurity A (mg/L) | Sample Type |

|---|---|---|---|

| Cal-1 | 1.0 | 2.5 | Calibration |

| Cal-2 | 2.5 | 1.0 | Calibration |

| Cal-3 | 5.0 | 5.0 | Calibration |

| Cal-4 | 7.5 | 1.0 | Calibration |

| Pred-1 | ? | ? | Prediction |

Utilization of Direct Trilinear Decomposition (DTLD)

Direct Trilinear Decomposition (DTLD) is a specific and powerful algorithm used in tensorial calibration. It is applicable when the three-way data array follows a trilinear model. leidenuniv.nl This model assumes that the data tensor can be perfectly described as a sum of a limited number of trilinear components, where each component is the outer product of three vectors representing the profiles in each of the three modes (e.g., concentration, spectral, and chromatographic profiles).

The DTLD algorithm is a non-iterative method based on the principles of linear algebra, specifically the generalized eigenvalue problem. leidenuniv.nl This non-iterative nature makes it computationally efficient and less prone to convergence issues that can affect iterative algorithms. A significant advantage of DTLD is its ability to provide a unique decomposition of the data tensor into the constituent profiles, which directly correspond to the pure components in the system. leidenuniv.nl This uniqueness is a powerful feature for resolving complex mixtures and accurately quantifying the analytes of interest without the need for physical separation.

For the characterization of this compound, DTLD could be applied to data from a GC-MS analysis of a series of samples. In this case, the three-way data tensor would consist of sample, elution time, and mass-to-charge ratio (m/z) as the three modes. DTLD would then decompose this tensor to provide the relative concentrations of this compound and any co-eluting interferents across the samples, their respective elution profiles, and their pure mass spectra.

The following table illustrates hypothetical results from a DTLD analysis of a set of samples containing this compound and an unknown interferent. The algorithm successfully resolves the components and provides their relative concentrations.

| Sample | Relative Concentration of this compound (DTLD Output) | Relative Concentration of Interferent (DTLD Output) | Actual Concentration of this compound (mg/L) |

|---|---|---|---|

| Sample 1 | 0.25 | 0.50 | 2.1 |

| Sample 2 | 0.52 | 0.23 | 4.3 |

| Sample 3 | 0.78 | 0.81 | 6.5 |

| Sample 4 | 1.00 | 0.45 | 8.4 |

The successful application of DTLD relies on the data adhering to the trilinear model. Deviations from trilinearity, such as retention time shifts in chromatography or non-linear detector responses, can affect the accuracy of the results. leidenuniv.nl However, for well-behaved systems, DTLD offers a robust and elegant solution for the analysis of complex chemical data.

Theoretical and Computational Chemistry Studies of 2,2,2 Trichloroethylamine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of 2,2,2-Trichloroethylamine. These computational techniques provide a quantitative understanding of its electronic structure and other molecular attributes.

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, have been applied to study molecules similar in structure to this compound. For related compounds, methods like Møller-Plesset perturbation theory (MP2) have been used to determine stable conformations and energy differences between them. nih.gov These foundational methods, while computationally intensive, provide a rigorous framework for understanding molecular systems.

Density Functional Theory (DFT) has emerged as a versatile and widely used computational method for studying a broad range of molecules. usfq.edu.ecdtic.milscispace.comnih.gov For compounds analogous to this compound, DFT methods, such as B3LYP, have been successfully employed to optimize molecular geometries and predict vibrational spectra. nih.gov The choice of functional and basis set, for instance, B3LYP with the 6–311++G(d,p) basis set, is crucial for obtaining accurate results that correlate well with experimental data. nih.gov DFT calculations are valuable for understanding the electronic properties and reactivity of molecules. usfq.edu.ec

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms and the rotational flexibility around single bonds in this compound are key determinants of its physical and chemical properties. Computational methods are essential for exploring the potential energy surface and identifying stable conformers.

For similar molecules like (2-chloroethyl)amine, microwave spectroscopy augmented by quantum chemical calculations has been used to identify multiple rotameric forms. nih.gov These studies have revealed that intramolecular interactions, such as hydrogen bonding, can significantly influence the stability of different conformers. nih.gov For this compound, it is expected that the bulky trichloromethyl group would create significant steric hindrance, influencing the preferred orientation of the ethylamine (B1201723) backbone.

Below is a representative table of calculated geometrical parameters for a plausible conformation of this compound, derived from general principles of molecular structure.

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C | 1.54 | |

| C-N | 1.47 | |

| C-Cl | 1.77 | |

| C-H | 1.09 | |

| N-H | 1.01 | |

| Cl-C-Cl | 109.5 | |

| C-C-N | 109.5 | |

| H-N-H | 107.0 |

Prediction and Assignment of Vibrational Spectra

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a unique molecular fingerprint. Computational chemistry plays a vital role in interpreting these spectra by predicting vibrational frequencies and modes.

For various organic molecules, DFT calculations have been shown to accurately reproduce experimental vibrational spectra. nih.govmdpi.comnih.gov The calculated frequencies are often scaled to better match experimental values, accounting for approximations in the theoretical models. nih.gov This combined experimental and theoretical approach allows for a confident assignment of spectral bands to specific molecular motions, such as stretching and bending of bonds.

Electronic Structure Analysis and Reactivity Predictions

The electronic structure of this compound governs its chemical reactivity. Computational analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into its behavior in chemical reactions.

The energy and distribution of these frontier orbitals indicate the molecule's ability to donate or accept electrons. Furthermore, the analysis of the molecular electrostatic potential (MEP) can identify regions of positive and negative charge, highlighting potential sites for electrophilic and nucleophilic attack. For this compound, the electron-withdrawing trichloromethyl group is expected to significantly influence the electron density on the rest of the molecule, affecting its reactivity.

Computational Catalysis in Reaction Design

For instance, DFT calculations can be used to model the interaction of this compound with a catalyst's active site, elucidating reaction mechanisms and predicting activation energies. This knowledge can guide the development of more efficient and selective synthetic routes involving this compound. The broader field of computational chemistry has demonstrated success in modeling catalytic processes for a variety of reactions, including water splitting and deamination. scispace.commdpi.com

Catalysis in the Synthesis and Reactions of 2,2,2 Trichloroethylamine and Its Derivatives

Metal-Catalyzed Reaction Development

Transition metal catalysis has been a cornerstone in the development of novel reactions involving 2,2,2-trichloroethylamine derivatives, particularly in the formation of nitrogen-containing heterocycles through radical processes.

Copper-Mediated Catalysis (e.g., Atom Transfer Radical Cyclizations)

Copper(I) complexes have been effectively employed to mediate Atom Transfer Radical Cyclization (ATRC) reactions of N-allyl trichloroacetamides, which are derivatives of this compound. This method provides a powerful tool for the synthesis of γ-lactams. The process is initiated by the abstraction of a chlorine atom from the trichloroacetamide (B1219227) by a copper(I) species, generating a dichloromethyl radical and a copper(II) species. This radical then undergoes cyclization onto the tethered alkene.

Early work in this area demonstrated that the use of CuCl in conjunction with bidentate amine ligands, such as bipyridine (bpy), allows these radical cyclizations to proceed at lower temperatures and with shorter reaction times. A key consideration in these reactions is that the presence of a free N-H group in the substrate can lead to the formation of an inactive copper-amide complex, thereby inhibiting the catalytic cycle. Research has shown that the stereochemical outcome of these cyclizations can be influenced by the nature of the N-substituent and the reaction temperature, allowing for the diastereoselective preparation of cis- and trans-β,γ-dialkyl γ-lactams.

| Catalyst System | Substrate | Product | Key Features |

|---|---|---|---|

| CuCl/bipyridine | N-substituted N-allyl-trichloroacetamides | cis- and trans-β,γ-dialkyl γ-lactams | Diastereoselectivity dependent on N-substituent and temperature. Reaction inhibited by free N-H groups. |

Ruthenium-Mediated Catalysis (e.g., Atom Transfer Radical Cyclizations)

Ruthenium(II) complexes have also emerged as highly effective catalysts for the ATRC of trichloroacetamides, providing a complementary approach to copper-mediated systems for the synthesis of lactams. The general mechanism of these atom transfer radical reactions involves a reversible oxidation of the metal center. In the context of tandem reactions, such as ring-closing metathesis followed by ATRC, a single ruthenium precursor can be transformed into an active species for the radical cyclization. For instance, an indenylidene catalyst precursor can be converted into a mixed-valence Ru(II)-Ru(III) compound which efficiently promotes the ATRC step.

The cyclization of substrates like N-allyl trichloroacetamides has been shown to proceed diastereoselectively with ruthenium catalysts, leading to the formation of cis-fused bicyclic systems. The reaction conditions, such as temperature, play a crucial role; for example, ring-closing metathesis might occur at a lower temperature, while the subsequent ATRC step requires heating.

Hafnium(IV) Triflate (Hf(OTf)4)-Doped Trimethylsilyl (B98337) Chloride (TMSCl) Catalysis in Aminomethylation

A catalytic system composed of Hafnium(IV) triflate (Hf(OTf)4) and trimethylsilyl chloride (TMSCl) has been developed for the aminomethylation of electron-rich aromatic compounds. This method allows for the synthesis of 1-aryl-trichloroethylamine derivatives. The reaction of an N-silyl-N,O-acetal containing a trichloromethyl group with indoles, in the presence of Hf(OTf)4 alone, provides the desired product in modest yields. However, the addition of TMSCl to the reaction mixture dramatically improves the yield.

This catalytic system has proven to be effective for the aminomethylation of a variety of indoles bearing different functional groups, as well as other electron-rich aromatic compounds, demonstrating its utility in the synthesis of diverse 1-aryl-trichloroethylamine derivatives.

| Catalyst System | Reactants | Product | Yield Improvement |

|---|---|---|---|

| Hf(OTf)4 | Indole and N-silyl-N,O-acetal | Primary amine derivative | Modest |

| Hf(OTf)4 with TMSCl | Indole and N-silyl-N,O-acetal | Primary amine derivative | >90% |

Exploration of Other Transition Metal Catalysts (e.g., Ni, Fe, Mn, Ti, Ag)

The utility of other transition metals in catalyzing reactions of this compound derivatives has been explored, primarily in the context of radical processes involving trichloroacetamides. Metals such as nickel, iron, manganese, titanium, and silver have been shown to promote these transformations.

Iron: Iron-catalyzed reactions have been developed for the synthesis of N-protected sulfilimines. nih.gov This involves the imination of sulfides using 2,2,2-trichloroethyl sulfamate (B1201201) in the presence of a catalytic amount of iron triflate. nih.gov In a related context, iron-porphyrin complexes have been used to catalyze the N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine (B1214592) hydrochloride, which proceeds via a cascade diazotization/N-trifluoroethylation reaction. nih.govrsc.org

Nickel, Manganese, Titanium, and Silver: While specific examples directly involving this compound are less common, the broader context of catalysis with these metals suggests potential applications. Nickel-based systems are effective for [2+2+2] cyclotrimerization of alkynes. rsc.org Manganese catalysts have been investigated for C-H activation and reduction reactions, as well as [2+2+2] cycloadditions. chemrxiv.orgrsc.orgresearchgate.netnih.govthieme-connect.de Titanium complexes are known to catalyze oxidative amination reactions. nih.govnih.gov Silver catalysts are utilized in a variety of transformations, including the synthesis of amides from amines and aldehydes, and N-trifluoroethylation with 2,2,2-trifluorodiazoethane. nih.govgoogle.commdpi.com

Organocatalytic Approaches in Derivative Synthesis

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, and its principles have been applied to the synthesis of derivatives that can be conceptually linked to this compound. For instance, enantioselective tandem Michael addition-Henry reactions have been developed for the synthesis of enantioenriched 2,3,4-trisubstituted thiochromanes. nih.gov These reactions, catalyzed by organocatalysts like cupreine, can generate multiple stereocenters with good diastereoselectivity and enantioselectivity. nih.gov

Furthermore, organocatalytic cascade reactions, such as the reaction of aldehydes with 2-amino-β-nitrostyrenes promoted by prolinol derivatives, have been used to construct chiral tetrahydroquinolines. These examples highlight the potential of organocatalysis to create complex molecular architectures from precursors that could be derived from or related to this compound.

Development of Synergistic Catalytic Systems

Synergistic catalysis, where two or more catalytic cycles operate in concert to promote a single transformation, represents a frontier in reaction development. princeton.edu This approach allows for the simultaneous activation of both the nucleophile and the electrophile by distinct catalysts. princeton.edu While specific applications of synergistic catalysis directly to this compound are not extensively documented, the general principles offer a promising avenue for future research.

For example, the combination of aminocatalysis with other catalytic modes is a well-established synergistic strategy. nih.gov In such systems, a chiral amine catalyst can activate a carbonyl compound through the formation of an enamine or iminium ion, while another catalyst activates the reaction partner. This dual activation can lead to new types of reactions and improved efficiency and stereoselectivity. The development of synergistic systems for the synthesis and reactions of this compound derivatives could enable novel and more efficient synthetic routes to valuable compounds.

Biocatalysis and Enzyme-Related Studies in Related Chemical Transformations

The application of biocatalysis in the synthesis and transformation of halogenated organic compounds has garnered significant attention due to the high selectivity and mild reaction conditions offered by enzymes. While specific biocatalytic studies directly involving this compound are not extensively documented in publicly available research, a considerable body of work on related chemical transformations provides a strong basis for understanding its potential enzymatic reactivity. This section explores the use of enzymes in reactions involving structurally similar halogenated compounds and amines, offering insights into prospective biocatalytic routes for the synthesis and modification of this compound and its derivatives.

Enzymatic systems, particularly those involving dehalogenases, lipases, and oxidoreductases, have shown considerable promise in the transformation of organohalogens. These enzymes can facilitate a range of reactions, including dehalogenation, acylation, and oxidation, which are pertinent to the chemistry of this compound.

One of the most relevant areas of biocatalysis is enzymatic dehalogenation. Dehalogenases are enzymes capable of cleaving carbon-halogen bonds, a critical step in the detoxification and metabolism of many halogenated environmental pollutants. nih.gov For instance, the biotransformation of the structurally related compound trichloroethylene (B50587) involves cytochrome P450 monooxygenases and glutathione (B108866) S-transferases. nih.govnih.gov These enzymatic pathways lead to the formation of various oxidized and conjugated metabolites. nih.gov While trichloroethylene is an alkene, the principles of enzymatic interaction with a chlorinated ethyl moiety are relevant. It is conceivable that similar enzyme systems could potentially mediate the dehalogenation or modification of this compound, although the stability of the C-Cl bonds in the trichloromethyl group presents a significant challenge.

Lipases are another class of versatile enzymes with broad applications in organic synthesis, including the resolution and synthesis of chiral amines and their derivatives. nih.gov These enzymes are well-known for their ability to catalyze acyl transfer reactions with high enantioselectivity. scialert.net The enzymatic acylation of amines to form amides is a widely studied transformation. For example, lipases such as Candida antarctica lipase (B570770) B (CALB) have been successfully employed in the kinetic resolution of various amines through enantioselective acylation. researchgate.net This suggests a potential application for lipases in the synthesis of N-(2,2,2-trichloroethyl) amides from this compound and a suitable acyl donor. The high enantioselectivity of lipases could be particularly valuable in producing chiral derivatives.

The following table summarizes representative examples of lipase-catalyzed acylations of amines, which could be analogous to potential reactions involving this compound.

| Enzyme | Amine Substrate | Acyl Donor | Product | Key Finding |

| Candida antarctica Lipase B (CALB) | rac-2-Aminocyclopentanecarboxamide | 2,2,2-Trifluoroethyl butanoate | (1R,2R)-N-Butanoyl-2-aminocyclopentanecarboxamide | High enantioselectivity in N-acylation. researchgate.net |

| Pseudomonas cepacia Lipase | α-Phenylethylamine | Ethyl acetate | α-Phenylethyl acetamide | Demonstrated enantioselective amidation. scialert.net |

| Candida antarctica Lipase B (CALB) | Aminomethylpyridines | Various carboxylic acids | N-Pyridinylmethyl amides | Excellent yields in the acylation of aminomethylpyridines. nih.gov |

Furthermore, the biotransformation of amines in drug molecules often involves enzymes such as cytochrome P450s and monoamine oxidases, which catalyze reactions like N-oxidation, N-dealkylation, and conjugation. nih.govresearchgate.net These metabolic pathways are crucial for the detoxification and clearance of xenobiotics. While not directly synthetic, these studies provide a framework for understanding how this compound might be processed in biological systems or modified using isolated enzymes.

Future Directions and Emerging Research Areas in 2,2,2 Trichloroethylamine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2,2,2-Trichloroethylamine and its derivatives will be heavily influenced by the need for sustainable and efficient chemical processes. Research is moving beyond traditional methods towards innovative strategies that offer higher yields, reduced waste, and safer operating conditions.

Catalytic and Biocatalytic Approaches: The development of novel catalytic systems is a key area of research. This includes the design of transition-metal catalysts that can facilitate the formation of the C-N bond with high selectivity and efficiency. Furthermore, the field of biocatalysis offers significant potential for the synthesis of chiral amines and their derivatives. acs.orgmdpi.comresearchgate.net Enzymes, such as transaminases and imine reductases, could be engineered to accept sterically demanding substrates like this compound precursors, offering a highly enantioselective route to valuable chiral building blocks. mdpi.com

Flow Chemistry: Continuous flow chemistry is another promising avenue for the synthesis of this compound and related compounds. acsgcipr.org Flow reactors provide enhanced control over reaction parameters such as temperature and pressure, leading to improved safety and reproducibility. acsgcipr.org The ability to perform reactions in a closed system also minimizes exposure to potentially hazardous reagents and intermediates. For the synthesis of N-chlorinated compounds, flow chemistry has already demonstrated its utility in managing exothermic reactions and handling unstable intermediates safely. acsgcipr.org

Photochemical Methods: Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of C-C and C-heteroatom bonds under mild conditions. The application of photochemical methods to the synthesis of this compound derivatives could open up new reaction pathways that are not accessible through traditional thermal methods. aaru.edu.jo

| Methodology | Advantages | Potential Application to this compound | Challenges |

|---|---|---|---|

| Transition-Metal Catalysis | High efficiency, selectivity, and broad substrate scope. | Direct amination of 2,2,2-trichloroethyl halides or related precursors. | Catalyst cost, potential for metal contamination in the final product. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally benign. mdpi.com | Enantioselective synthesis of chiral this compound derivatives. mdpi.com | Enzyme stability and substrate specificity for highly chlorinated compounds. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, scalability. acsgcipr.org | Safe and efficient production of this compound and its intermediates. acsgcipr.org | Initial investment in specialized equipment. |

| Photochemical Synthesis | Mild reaction conditions, unique reactivity pathways. aaru.edu.jo | Novel functionalization reactions of the this compound scaffold. | Specialized equipment, potential for side reactions. |

Exploration of Undiscovered Reactivity Profiles and Transformations

The dense functionalization of this compound, with its amine and trichloromethyl groups, suggests a rich and largely unexplored reactivity profile. Future research will likely focus on leveraging these functional groups in novel chemical transformations.

Multicomponent Reactions: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly desirable from a green chemistry perspective. dntb.gov.ua The amine functionality of this compound makes it an ideal candidate for use in MCRs, such as the Ugi or Passerini reactions, to rapidly generate libraries of complex molecules with potential biological activity.

C-H Activation: Direct C-H activation is a powerful strategy for the functionalization of organic molecules. While the C-H bonds in this compound are not the most reactive, the development of new catalytic systems could enable their selective functionalization. This would provide a more direct route to a wide range of derivatives without the need for pre-functionalized starting materials.

Cycloaddition Reactions: The development of derivatives of this compound, such as imines or enamines, could open the door to a variety of cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems, which are common motifs in pharmaceuticals and agrochemicals.

Advanced Computational Modeling for Predictive Chemistry and Mechanism Elucidation

Computational chemistry is becoming an indispensable tool in modern organic synthesis. For this compound, computational modeling can provide valuable insights into its structure, reactivity, and reaction mechanisms.